molecular formula C21H24N2O2S B2985100 1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine CAS No. 342596-89-8

1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine

Cat. No.: B2985100
CAS No.: 342596-89-8
M. Wt: 368.5
InChI Key: ITRUBCUTTAOWFN-UHFFFAOYSA-N
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Description

1-[(E)-2-Phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine is a synthetic piperazine derivative intended for research and development purposes. Its molecular structure, which incorporates a vinyl sulfonyl group and a cinnamyl moiety, suggests potential as a key intermediate in organic synthesis and medicinal chemistry. Researchers may explore its application as a building block for the creation of more complex molecules, such as those seen in studies of saturated heterocyclic carboxamide derivatives . The compound's structure also implies potential for use in developing pharmacological tools, possibly related to piperazine-based compounds investigated for various biological activities . This product is provided for chemical and biological research in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c24-26(25,19-13-21-10-5-2-6-11-21)23-17-15-22(16-18-23)14-7-12-20-8-3-1-4-9-20/h1-13,19H,14-18H2/b12-7+,19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRUBCUTTAOWFN-CLHQEALVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(E)-2-phenylethenyl]sulfonyl-4-[(E)-3-phenylprop-2-enyl]piperazine (CAS No: 342596-89-8) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C21H24N2O2S
  • Molecular Weight : 368.5 g/mol

This structure includes a piperazine ring, which is known for its role in various biological activities and interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism of Action
MDA-MB-231 (Breast)16.98Induction of apoptosis and BCL2 inhibition
HeLa (Cervical)20.45Caspase activation and oxidative stress induction

The compound induces apoptosis by downregulating BCL2 expression and upregulating caspase-3 activity, leading to programmed cell death in cancer cells .

The mechanism of action involves the interaction with key apoptotic pathways. The compound has been shown to selectively target BCL2, a protein that inhibits apoptosis, thereby promoting cell death in malignant cells. Additionally, molecular dynamics simulations suggest strong binding affinity between the compound and critical amino acids within the active domains of BCL2 .

Antioxidant Activity

In addition to its anticancer properties, this compound exhibits antioxidant activity. This is critical as oxidative stress is a known contributor to cancer progression. The compound's ability to scavenge free radicals further supports its therapeutic potential .

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical settings:

  • Study on MDA-MB-231 Cells :
    • Objective : To assess the cytotoxicity and mechanism of action.
    • Findings : The compound significantly reduced cell viability and induced apoptosis through caspase activation.
  • Combination Therapy :
    • Objective : To explore synergistic effects with existing chemotherapeutics.
    • Findings : When combined with standard chemotherapy agents, the compound enhanced overall cytotoxicity, suggesting potential for combination therapies in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfonyl vs. Acetamide Groups : The sulfonyl group in the target compound may enhance metabolic stability compared to acetamide derivatives (e.g., 5a–m), which exhibit antibacterial activity but may be prone to hydrolysis .
  • Bulkier Substituents : Analogs like GBR 12783 (benzhydryloxyethyl) show CNS activity, suggesting that bulky groups at position 1 may favor interactions with neurotransmitter transporters .
Antibacterial Activity:
  • Amide Derivatives (5a–m) : Compounds 5d and 5h demonstrated biofilm inhibition against Bacillus subtilis and Escherichia coli, with low hemolytic activity (<5% RBC lysis) . The (E)-cinnamyl group at position 4 is essential for membrane interaction, while acetamide substituents modulate solubility and target specificity.
CNS Modulation:
  • GBR 12783 : A dopamine transporter (DAT) inhibitor, structurally similar to the target compound but lacking the sulfonyl group. Its benzhydryloxyethyl chain may facilitate hydrophobic binding to DAT .
  • Serotonin Receptor Ligands : Piperazines with arylalkyl substituents (e.g., 1-(3-chlorophenyl)piperazine) exhibit variable effects on serotonin receptors, highlighting the impact of substituent electronics on receptor subtype selectivity .

SAR Insights :

  • (E)-Configuration : Critical for maintaining planar geometry, as seen in antibacterial cinnamyl derivatives .

Spectral and Structural Analysis

  • NMR Shifts : In analogs like 1-(2-naphthylsulfonyl)-4-cinnamylpiperazine, the sulfonyl group deshields adjacent protons, causing downfield shifts (e.g., δ 7.22–7.34 ppm for aromatic protons) . Similar trends are expected in the target compound.
  • Mass Spectrometry : The target compound’s molecular ion (expected m/z ~408) would differ from naphthylsulfonyl analogs (m/z 392.51) due to the phenylethenyl group .

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